molecular formula C13H24O5 B2390925 Diethyl 2-(5-hydroxypentyl)-2-methylmalonate CAS No. 1528636-77-2

Diethyl 2-(5-hydroxypentyl)-2-methylmalonate

Cat. No.: B2390925
CAS No.: 1528636-77-2
M. Wt: 260.33
InChI Key: JRAXXDGTWOYGMD-UHFFFAOYSA-N
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Description

Diethyl 2-(5-hydroxypentyl)-2-methylmalonate is an organic compound that belongs to the class of malonates. It is characterized by the presence of a hydroxypentyl group and a methyl group attached to the malonate core. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(5-hydroxypentyl)-2-methylmalonate typically involves the alkylation of diethyl malonate with 5-bromopentanol in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxypentyl group is introduced to the malonate core. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(5-hydroxypentyl)-2-methylmalonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 2-(5-oxopentyl)-2-methylmalonate.

    Reduction: Formation of this compound diol.

    Substitution: Formation of diethyl 2-(5-chloropentyl)-2-methylmalonate.

Scientific Research Applications

Diethyl 2-(5-hydroxypentyl)-2-methylmalonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Lacks the hydroxypentyl and methyl groups, making it less reactive in certain chemical reactions.

    Diethyl 2-methylmalonate: Similar structure but without the hydroxypentyl group, leading to different reactivity and applications.

    Diethyl 2-(5-bromopentyl)-2-methylmalonate: Contains a bromine atom instead of a hydroxyl group, making it more suitable for nucleophilic substitution reactions.

Uniqueness

Diethyl 2-(5-hydroxypentyl)-2-methylmalonate is unique due to the presence of both a hydroxypentyl group and a methyl group attached to the malonate core. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

diethyl 2-(5-hydroxypentyl)-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-4-17-11(15)13(3,12(16)18-5-2)9-7-6-8-10-14/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAXXDGTWOYGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CCCCCO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528636-77-2
Record name diethyl 2-(5-hydroxypentyl)-2-methylmalonate
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